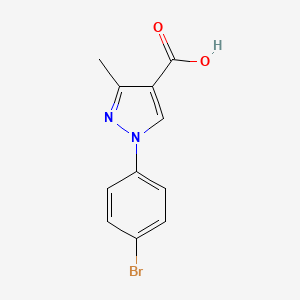
5-Amino-2-phenoxybenzonitrile
概要
説明
5-Amino-2-phenoxybenzonitrile (CAS No. 135209-71-1) is a chemical compound with the molecular formula C₁₃H₁₁N₃O . It is characterized by its unique structure, which combines an amino group, a phenoxy group, and a nitrile group. The compound’s systematic name reflects its composition: benzonitrile, 5-amino-2-(4-aminophenoxy)- .
科学的研究の応用
Selective Serotonin 2A Receptor Agonist
5-Amino-2-phenoxybenzonitrile derivatives have been utilized as selective agonists for serotonin 2A receptors (5-HT2AR). These compounds, such as 25CN-NBOH, have facilitated extensive research in both in vitro and in vivo studies related to 5-HT2AR signaling in various animal models (Rørsted et al., 2021).
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles, closely related to this compound, have been studied as corrosion inhibitors. These compounds have shown significant effectiveness in protecting metals like mild steel and aluminum in corrosive environments, offering potential applications in material science and engineering (Verma et al., 2015).
Pharmacological Research
In the realm of pharmacology, derivatives of this compound have been synthesized and evaluated for various biological activities, including anti-inflammatory and analgesic effects. These studies provide insights into the potential therapeutic applications of these compounds (Sondhi et al., 2005).
Antiviral Applications
Research has also been conducted on the use of substituted 5-nitro-2-phenoxybenzonitriles as inhibitors of enterovirus replication. This suggests potential antiviral applications, particularly in the context of diseases like coxsackievirus (Pürstinger et al., 2008).
Synthesis and Characterization
Studies on the synthesis, characterization, and biological evaluation of complexes involving 2-aminobenzonitrile, a derivative of this compound, have been conducted. These research efforts contribute to the understanding of the chemical properties and potential biological activities of these complexes (Govindharaju et al., 2019).
生化学分析
Biochemical Properties
5-Amino-2-phenoxybenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can modulate the activity of caspases, which are enzymes that play a pivotal role in the execution of apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as protein kinases, which are involved in phosphorylation processes. By inhibiting these enzymes, this compound can alter signal transduction pathways, leading to changes in cellular responses. Additionally, this compound can bind to DNA, affecting gene expression and potentially leading to changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound remains stable under neutral pH conditions but can degrade under acidic or basic conditions. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can enhance certain cellular functions. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases, which facilitate the transfer of amino groups between molecules. This interaction can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound can affect the synthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells. Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. In the nucleus, this compound can interact with DNA and transcription factors, affecting gene expression and cellular function .
特性
IUPAC Name |
5-amino-2-phenoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIAKJQVYACFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


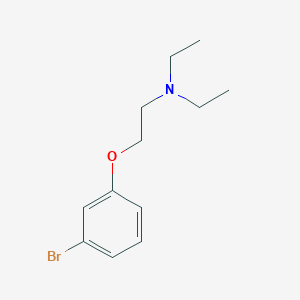
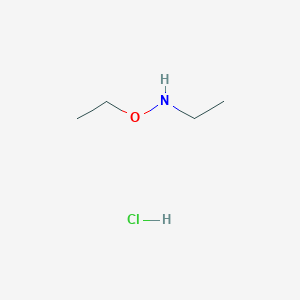

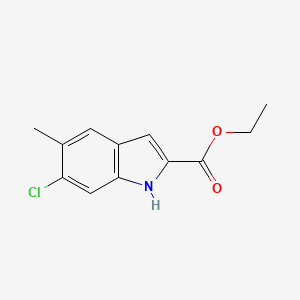
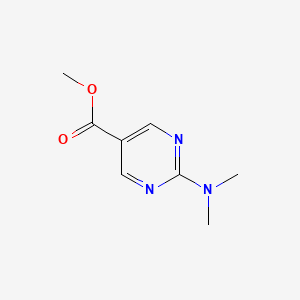
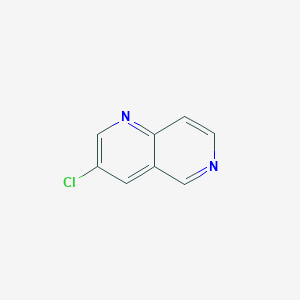
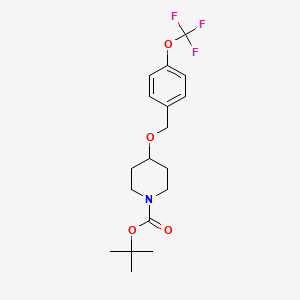
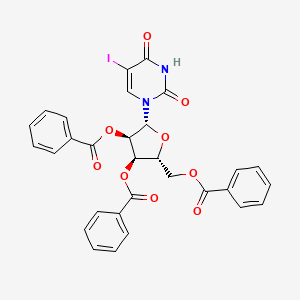
![3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257355.png)
![3-(4-bromophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257367.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)
